

NBI-27914 Hydrochloride: A Technical Overview of its Discovery and Preclinical Development

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Compound of Interest

Compound Name: NBI-27914 hydrochloride

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Abstract

NBI-27914 hydrochloride is a selective, non-peptide antagonist of the Corticotropin-Releasing Factor Receptor 1 (CRF1). Developed by Neurocrine Biosciences, it was one of the early small molecules designed to modulate the stress axis by blocking the effects of corticotropin-releasing factor (CRF) in the brain. This document provides a detailed technical overview of the discovery and preclinical development of **NBI-27914 hydrochloride**, summarizing its mechanism of action, key preclinical findings, and the broader context of CRF1 antagonist development. While the compound showed promise in preclinical models of stress, pain, and anxiety, its clinical development for these indications appears to have been discontinued, a fate shared by many early-generation CRF1 antagonists due to challenges with pharmacokinetics and clinical efficacy.

Discovery and Medicinal Chemistry

The discovery of **NBI-27914 hydrochloride** emerged from a focused effort to develop small molecule, non-peptide antagonists for the CRF1 receptor. The foundational work, published by Chen et al. in 1996, described the design and synthesis of a series of pyrimidine-based compounds with high affinity for the human CRF1 receptor.^[1] This research laid the groundwork for the chemical scaffold of NBI-27914.

Chemical Structure and Properties:

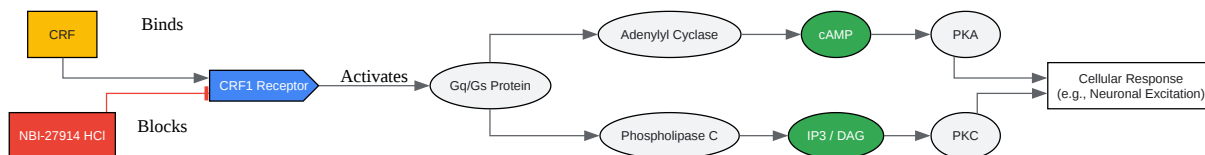
Property	Value	Reference
Chemical Name	5-Chloro-N-(cyclopropylmethyl)-2-methyl-N-propyl-N'-(2,4,6-trichlorophenyl)-4,6-pyrimidinediamine hydrochloride	[2]
Molecular Formula	C18H20Cl4N4.HCl	
Molecular Weight	470.66 g/mol	
Solubility	Soluble to 100 mM in ethanol and DMSO	
Purity	≥98% (HPLC)	[3]

Synthesis

While a detailed, step-by-step synthesis protocol for **NBI-27914 hydrochloride** is not publicly available, the foundational chemistry described by Chen et al. (1996) involves the construction of a substituted pyrimidine core. The general approach for this class of compounds involves the sequential reaction of dichloropyrimidines with various amines to introduce the desired side chains that confer high binding affinity and selectivity for the CRF1 receptor.

Mechanism of Action and Pharmacology

NBI-27914 hydrochloride is a potent and selective antagonist of the CRF1 receptor. It exerts its effects by binding to the CRF1 receptor and preventing the binding of the endogenous ligand, CRF. This, in turn, blocks the downstream signaling cascade that is activated during the stress response.



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CRF1 Receptor Signaling and NBI-27914 HCl Inhibition.

In Vitro Pharmacology

NBI-27914 hydrochloride demonstrates high affinity and selectivity for the CRF1 receptor.

Parameter	Value	Reference
Ki (CRF1 Receptor)	1.7 nM	[3]
Activity at CRF2 Receptors	No activity	

Preclinical Development

NBI-27914 hydrochloride has been evaluated in a variety of preclinical models, primarily focusing on its potential as an anxiolytic, analgesic, and anti-stress agent.

Pharmacokinetics

One of the significant challenges with early non-peptide CRF1 antagonists, including NBI-27914, was their pharmacokinetic profile. These compounds were often highly lipophilic, which contributed to high plasma protein binding, extensive tissue distribution, and a long elimination half-life.[4] This could potentially lead to tissue accumulation and toxicity with chronic dosing.[4] While specific quantitative pharmacokinetic data for NBI-27914 is not readily available in the public domain, it was noted to have limited blood-brain barrier penetration when administered systemically in infant rats.[5]

Preclinical Efficacy

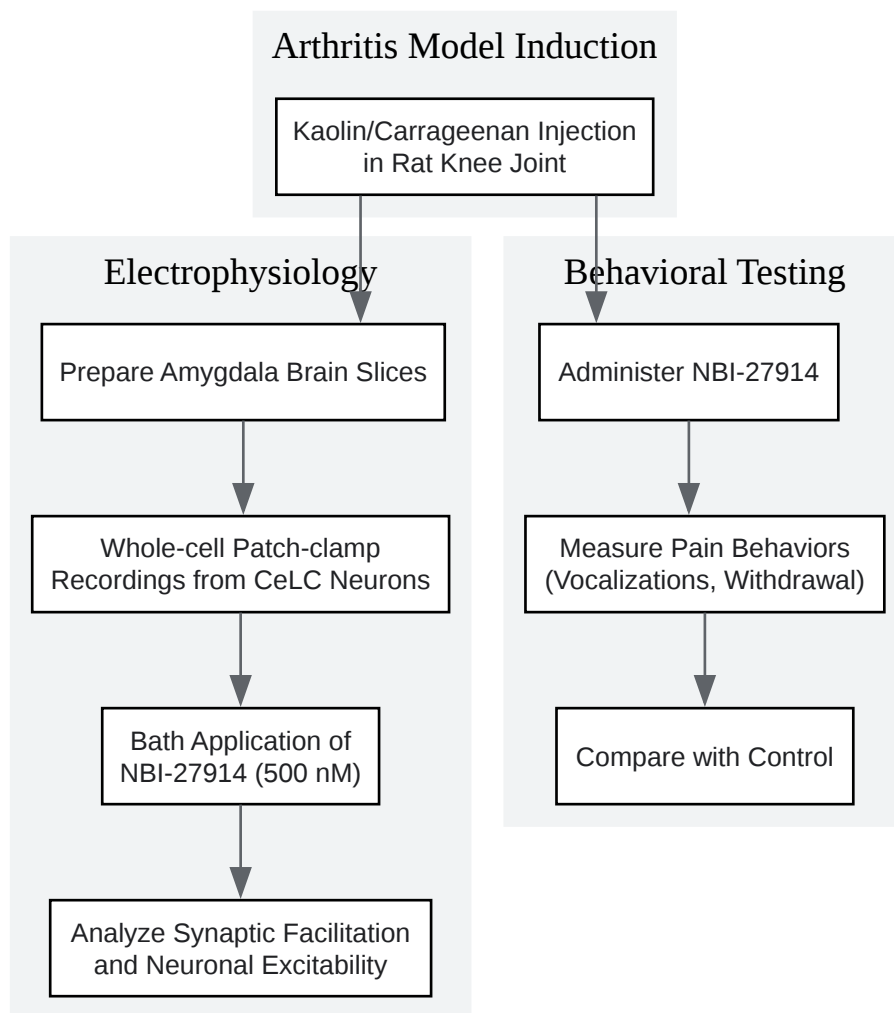
In a key early study by Baram et al. (1997), NBI-27914 was shown to be effective in a model of CRF-induced limbic seizures in infant rats.[5]

- Experimental Protocol:
 - Animals: Infant Sprague-Dawley rats.
 - Procedure: NBI-27914 was administered intracerebroventricularly (i.c.v.) or intraperitoneally (i.p.) prior to the i.c.v. infusion of CRF. Seizure activity was observed and, in some animals, electroencephalogram (EEG) recordings were taken from the amygdala.
 - Key Findings:
 - I.c.v. administration of NBI-27914 dose-dependently increased the latency to and decreased the duration of CRF-induced seizures.[5]
 - Higher doses blocked behavioral seizures and prevented epileptic discharges on EEG. [5]
 - I.p. administration was less effective, suggesting poor penetration of the blood-brain barrier.[5]

A study by Ji and Neugebauer (2008) investigated the role of CRF receptors in the amygdala in a rat model of arthritis pain.[6]

- Experimental Protocol:
 - Model: Kaolin/carrageenan-induced arthritis in rats.
 - Procedure: Whole-cell patch-clamp recordings were performed on neurons in the laterocapsular division of the central nucleus of the amygdala (CeLC) in brain slices. NBI-27914 was bath-applied. Behavioral responses to pain were also assessed.
 - Key Findings:
 - NBI-27914 (500 nM) inhibited synaptic facilitation in CeLC neurons from arthritic rats through a postsynaptic mechanism.[6]

- The compound also decreased neuronal excitability.[6]
- In vivo, NBI-27914 inhibited arthritis pain-related behaviors, including vocalizations and hindlimb withdrawal reflexes.[6]



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Workflow for Preclinical Pain Study with NBI-27914.

Research by Jochman et al. (2005) demonstrated the involvement of CRF1 receptors in the basolateral amygdala (BLA) in mediating stress-related behaviors.

- Experimental Protocol:
 - Animals: Food-restricted rats.

- Procedure: NBI-27914 was infused directly into the BLA prior to intra-BLA CRF administration. Feeding and grooming behaviors were observed.
- Key Findings:
 - Intra-BLA infusion of NBI-27914 (250 ng and 500 ng) blocked the CRF-induced decrease in feeding and increase in grooming.^[7]

Clinical Development and Future Directions

There is no direct public record of **NBI-27914 hydrochloride** entering clinical trials. In the mid-2000s, Neurocrine Biosciences and their partner GlaxoSmithKline announced the initiation of Phase I and Phase II clinical trials for a "lead CRF1 receptor antagonist" for social anxiety disorder and irritable bowel syndrome. While the timing aligns with the development of compounds from the same chemical series as NBI-27914, the specific molecule was not named.

The clinical development of several early-generation CRF1 antagonists for depression and anxiety by various pharmaceutical companies was ultimately unsuccessful due to a lack of efficacy or unfavorable side effect profiles.^[8] It is plausible that the development of the early Neurocrine/GSK CRF1 antagonist was also discontinued for similar reasons.

More recently, Neurocrine Biosciences has found success with a different CRF1 antagonist, crinecerfont, for the treatment of congenital adrenal hyperplasia (CAH), a neuroendocrine disorder. This highlights a shift in the therapeutic application of this class of drugs away from broad psychiatric disorders towards more targeted indications with clear HPA axis dysregulation.

Conclusion

NBI-27914 hydrochloride was a pioneering molecule in the quest for small-molecule CRF1 receptor antagonists. It demonstrated clear target engagement and efficacy in a range of preclinical models of stress-related pathologies. However, like many of its contemporaries, its progression was likely hampered by pharmacokinetic challenges and the broader difficulties of translating preclinical findings in complex psychiatric disorders to clinical success. The story of NBI-27914 and other early CRF1 antagonists provides valuable lessons for drug development, emphasizing the importance of optimal pharmacokinetic properties and the careful selection of

clinical indications. The eventual success of a CRF1 antagonist in a different therapeutic area underscores the potential of the mechanism when applied to the right patient population.

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